![molecular formula C21H16FN5O3S B2505267 N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1105236-07-4](/img/structure/B2505267.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide, is a complex molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, the first paper discusses thiazolyl N-benzyl-substituted acetamide derivatives, which share a similar acetamide moiety and are evaluated for their Src kinase inhibitory and anticancer activities . The second paper focuses on the synthesis and pKa determination of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives, which also contain an acetamide group and a thioether linkage similar to the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of thione derivatives with chloro-substituted acetamide compounds . Although the exact synthesis route for the compound of interest is not provided, it can be inferred that a similar strategy might be employed, involving the formation of thioether linkages and the introduction of acetamide functionalities. The synthesis of such compounds typically requires careful control of reaction conditions and purification steps to achieve the desired product with high purity.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group, which is a key functional moiety in these compounds. The structure is further modified by the introduction of various aromatic and heteroaromatic rings, which can significantly influence the compound's biological activity . The presence of substituents such as fluorine atoms can also affect the molecule's electronic properties and its interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by the presence of functional groups such as thioethers and aromatic rings. These groups can participate in various chemical reactions, including protonation, which is evidenced by the determination of pKa values in the second paper . The acidity constants indicate the sites of protonation, which are important for understanding the compound's behavior in different pH environments, a factor that can be crucial for its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, stability, and acidity, are essential for their potential application as drug precursors or active pharmaceutical ingredients. The pKa values provide information about the compound's acid-base properties, which are important for its solubility and membrane permeability . The structural features, such as the presence of fluorine atoms or thiazole rings, can also influence the lipophilicity and, consequently, the pharmacokinetic profile of these compounds .
Applications De Recherche Scientifique
Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) Dual Inhibitors
Research on related compounds has focused on developing inhibitors targeting the PI3Kα and mTOR pathways, crucial in cancer therapy. A study explored various heterocyclic analogs to improve metabolic stability, indicating potential for cancer treatment research (Stec et al., 2011).
Anti-inflammatory Activity
Compounds with similar structural features have been synthesized and assessed for their anti-inflammatory properties. Among these, certain derivatives showed significant activity, suggesting the research value of these compounds in developing anti-inflammatory agents (Sunder & Maleraju, 2013).
Src Kinase Inhibitory and Anticancer Activities
Another study synthesized and evaluated thiazolyl N-benzyl-substituted acetamide derivatives for their Src kinase inhibitory and anticancer activities. These compounds, particularly the unsubstituted N-benzyl derivative, showed promising results in inhibiting cell proliferation of various cancer cells (Fallah-Tafti et al., 2011).
Peripheral Benzodiazepine Receptor (PBR) Study Using Positron Emission Tomography (PET)
Fluorinated derivatives similar to the query compound have been synthesized for the study of PBR using PET, a critical tool in diagnosing neurodegenerative disorders. This research underscores the utility of such compounds in developing diagnostic agents (Fookes et al., 2008).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O3S/c1-12-16-9-23-27(15-5-2-13(22)3-6-15)20(16)21(26-25-12)31-10-19(28)24-14-4-7-17-18(8-14)30-11-29-17/h2-9H,10-11H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGZHQGBMUTWFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

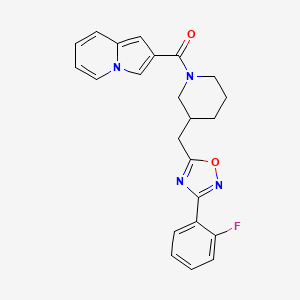
![3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2505185.png)
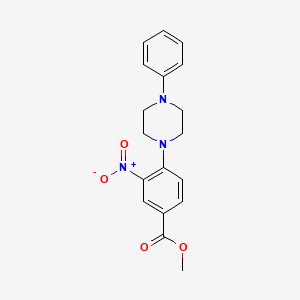
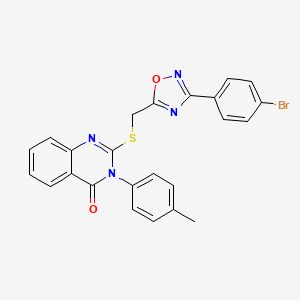
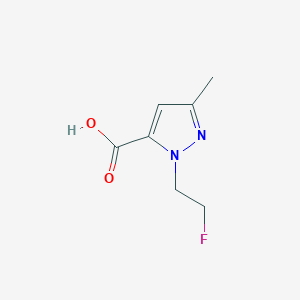
![(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester](/img/no-structure.png)
![ethyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate](/img/structure/B2505194.png)
![8-(3-((2,4-dimethylphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505196.png)
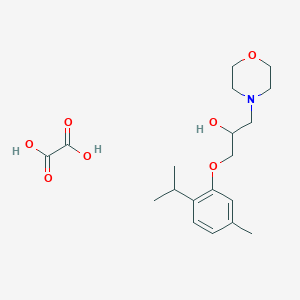
![2-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2505198.png)
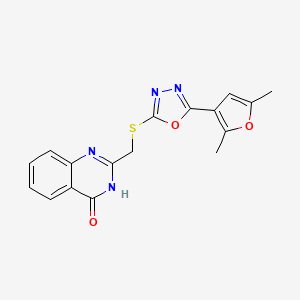
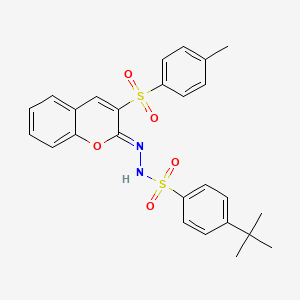
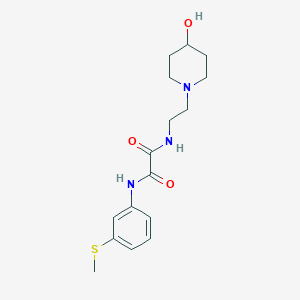
![Dibenz[c,h]acridinium, 14-(4-ethoxy-4-oxobutyl)-5,6,8,9-tetrahydro-7-phenyl-, 1,1,1-trifluoromethanesulfonate (1:1)](/img/structure/B2505205.png)